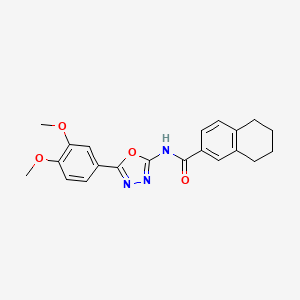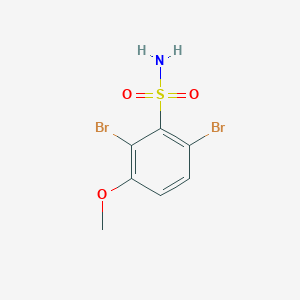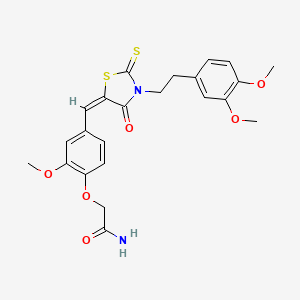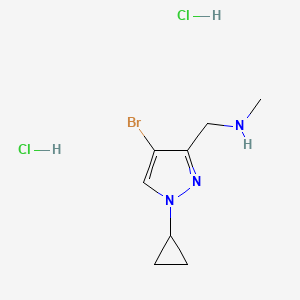
1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol” is a compound with the CAS Number: 2413937-59-2 . It has a molecular weight of 217.07 . The IUPAC name for this compound is (4-bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol .
Synthesis Analysis
“4-Bromopyrazole” may be used in the preparation of “4-bromo-1-(2-chloroethyl)-1H-pyrazole”. It may also be used as a starting material in the synthesis of "1,4′-bipyrazoles" .Molecular Structure Analysis
The molecular formula of “4-Bromo-1H-pyrazole” is C3H3BrN2 . The IUPAC Standard InChI is InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H, (H,5,6) .Physical And Chemical Properties Analysis
The physical form of “4-Bromo-1H-pyrazole” is solid . It has a molecular weight of 146.98 g/mol . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activity
Research on novel azetidine-2-one derivatives of 1H-benzimidazole, which include similar structural features like bromination and cyclopropyl groups, has shown that these compounds exhibit good antibacterial activity and cytotoxic properties in vitro. This suggests potential applications in developing antimicrobial agents and in cancer research (Noolvi et al., 2014).
Synthesis of Chlorinated Tetracyclic Compounds
A study on the synthesis of chlorinated tetracyclic compounds and their evaluation for antidepressant effects in mice indicates the relevance of structurally complex molecules, including brominated and cyclopropyl groups, in the development of novel therapeutic agents. These compounds showed significant antidepressant effects, suggesting potential for the development of new antidepressants (Karama et al., 2016).
Chemical Synthesis and Modification Techniques
Research into regioselective halo- and carbodesilylation of (trimethylsilyl)-1-methylpyrazoles, which shares some similarity in structural complexity with the query compound, demonstrates advanced synthetic techniques that could be applied to modify or synthesize complex molecules for various scientific applications (Effenberger & Krebs, 1984).
Analytical Chemistry Applications
The use of bromine chloride in the titrimetric determination of organic compounds highlights the application of halogenated reagents in analytical chemistry, which could be relevant to research involving "1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride" for quantitative analysis or chemical characterization (Verma et al., 1978).
Synthesis of Functionalized Compounds
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride from 4-methylbenzoic acid through a series of bromination and amination steps illustrates the potential for creating functionalized compounds for various research and industrial applications. This underscores the significance of brominated and cyclopropyl groups in synthetic chemistry (Xiao-qin, 2010).
Eigenschaften
IUPAC Name |
1-(4-bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.2ClH/c1-10-4-8-7(9)5-12(11-8)6-2-3-6;;/h5-6,10H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCIFJWTPOKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)
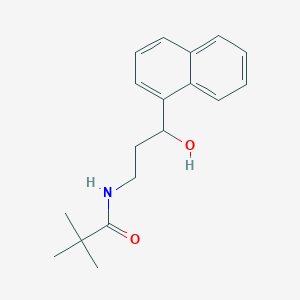
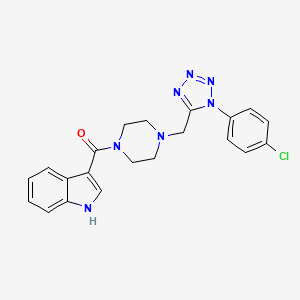
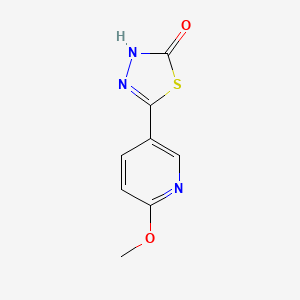


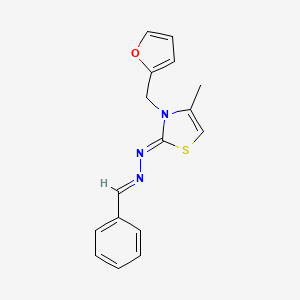
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)
